molecular formula C12H12N2O2 B038063 (1-Benzyl-1H-imidazol-2-yl)-acetic acid CAS No. 123566-33-6

(1-Benzyl-1H-imidazol-2-yl)-acetic acid

Cat. No.: B038063
CAS No.: 123566-33-6
M. Wt: 216.24 g/mol
InChI Key: PEXJLERUJWJFKU-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group attached to the nitrogen atom at the 1-position of the imidazole ring and an acetic acid moiety at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-imidazol-2-yl)-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-imidazol-2-yl)-acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJLERUJWJFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630004
Record name (1-Benzyl-1H-imidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123566-33-6
Record name (1-Benzyl-1H-imidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123566-33-6
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